molecular formula C18H22N2O2 B2827072 2-(4-(Diisopropylamino)but-2-yn-1-yl)isoindoline-1,3-dione CAS No. 38060-12-7

2-(4-(Diisopropylamino)but-2-yn-1-yl)isoindoline-1,3-dione

Cat. No.: B2827072
CAS No.: 38060-12-7
M. Wt: 298.386
InChI Key: TZNHLNVXLOILOJ-UHFFFAOYSA-N
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Description

2-(4-(Diisopropylamino)but-2-yn-1-yl)isoindoline-1,3-dione is a complex organic compound characterized by its unique structure, which includes an isoindoline-1,3-dione core and a diisopropylamino group attached to a but-2-yn-1-yl chain

Mechanism of Action

Target of Action

Isoindoline-1,3-dione derivatives have been found to interact with the human dopamine receptor d2 . The dopamine receptor D2 plays a crucial role in the central nervous system, influencing a variety of behaviors and physiological functions, including motor control, cognition, and reward.

Mode of Action

Isoindoline-1,3-dione derivatives have been suggested to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 . This interaction could potentially modulate the receptor’s activity, leading to changes in downstream signaling pathways.

Biochemical Pathways

The interaction of isoindoline-1,3-dione derivatives with the dopamine receptor d2 suggests that they may influence dopaminergic signaling pathways . These pathways play a critical role in various physiological functions, including motor control, reward, and cognition.

Pharmacokinetics

Isoindoline-1,3-dione derivatives were tested in silico to predict their affinities and some pharmacokinetic parameters .

Result of Action

Action Environment

The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Diisopropylamino)but-2-yn-1-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One common method involves the use of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water at reflux conditions, using a catalyst like SiO2-tpy-Nb to achieve moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Diisopropylamino)but-2-yn-1-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindoline-1,3-dione derivatives, such as:

Uniqueness

2-(4-(Diisopropylamino)but-2-yn-1-yl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[4-[di(propan-2-yl)amino]but-2-ynyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13(2)19(14(3)4)11-7-8-12-20-17(21)15-9-5-6-10-16(15)18(20)22/h5-6,9-10,13-14H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNHLNVXLOILOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCN1C(=O)C2=CC=CC=C2C1=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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